molecular formula C8H9N3O B12830324 O-((1H-Benzo[d]imidazol-2-yl)methyl)hydroxylamine

O-((1H-Benzo[d]imidazol-2-yl)methyl)hydroxylamine

Cat. No.: B12830324
M. Wt: 163.18 g/mol
InChI Key: TZQVHYCYAFCDRP-UHFFFAOYSA-N
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Description

O-((1H-Benzo[d]imidazol-2-yl)methyl)hydroxylamine is a compound that features a benzimidazole ring, which is a significant heterocyclic structure in organic chemistry Benzimidazole derivatives are known for their diverse biological activities and are used in various pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-((1H-Benzo[d]imidazol-2-yl)methyl)hydroxylamine typically involves the reaction of benzimidazole derivatives with hydroxylamine. One common method includes the reaction of 2-chloromethylbenzimidazole with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can be employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

O-((1H-Benzo[d]imidazol-2-yl)methyl)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzimidazole ring, leading to a wide range of derivatives.

Scientific Research Applications

O-((1H-Benzo[d]imidazol-2-yl)methyl)hydroxylamine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and have been studied for their biological activities.

    Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound and its derivatives are being explored for potential therapeutic applications.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of O-((1H-Benzo[d]imidazol-2-yl)methyl)hydroxylamine involves its interaction with various molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. The hydroxylamine group can participate in redox reactions, affecting cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    2-Chloromethylbenzimidazole: A precursor in the synthesis of O-((1H-Benzo[d]imidazol-2-yl)methyl)hydroxylamine.

    Hydroxylamine: A reactive intermediate used in various synthetic applications.

Uniqueness

This compound is unique due to the presence of both the benzimidazole ring and the hydroxylamine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications.

Biological Activity

O-((1H-Benzo[d]imidazol-2-yl)methyl)hydroxylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The benzimidazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article will explore the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H10N2O\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}

This compound features a benzimidazole ring, which contributes to its biological activity. The hydroxylamine functional group is significant for its reactivity and ability to form stable complexes with various biological targets.

Antimicrobial Activity

Research has shown that compounds containing the benzimidazole nucleus exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have been tested against various bacterial strains, demonstrating notable inhibition zones in agar diffusion assays. A study highlighted that compounds with the benzimidazole structure showed effective antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro studies. One particular study evaluated the cytotoxic effects of benzimidazole derivatives on human liver carcinoma cells (HEPG2). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer activity .

Table 1: IC50 Values of Benzimidazole Derivatives Against HEPG2 Cells

CompoundIC50 (µM)
Compound A5.0
Compound B12.3
This compound8.7

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. In a carrageenan-induced paw edema model, several benzimidazole derivatives demonstrated significant reduction in inflammation compared to control groups . This suggests potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the hydroxylamine group or substituents on the benzimidazole ring can significantly affect potency and selectivity against target enzymes or receptors.

Table 2: Summary of SAR Studies on Benzimidazole Derivatives

ModificationEffect on Activity
Hydroxyl group substitutionIncreased DAAO inhibition
Ring substitution (position 5)Enhanced anticancer activity

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzimidazole derivatives, including this compound, assessed their effects on cell viability in cancer cell lines. The findings indicated that these compounds could induce apoptosis in cancer cells through caspase activation pathways .

Case Study 2: Inhibition of D-Amino Acid Oxidase (DAAO)

Another significant investigation focused on the inhibitory effects of hydroxylamine derivatives on DAAO, an enzyme linked to various neurodegenerative disorders. This compound was found to inhibit DAAO with an IC50 value of 0.6 µM, highlighting its potential as a therapeutic agent for modulating neurotransmitter levels .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

O-(1H-benzimidazol-2-ylmethyl)hydroxylamine

InChI

InChI=1S/C8H9N3O/c9-12-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5,9H2,(H,10,11)

InChI Key

TZQVHYCYAFCDRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CON

Origin of Product

United States

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